

"2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyanocyclohexane-1-carboxylic
acid

Cat. No.: B040786

[Get Quote](#)

An In-depth Technical Guide to 2-Cyanocyclohexane-1-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-cyanocyclohexane-1-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and reactive pathways.

Physicochemical Properties

2-Cyanocyclohexane-1-carboxylic acid, with the CAS Number 115720-23-5, is a bifunctional organic compound containing both a nitrile and a carboxylic acid group on a cyclohexane ring. [1][2] Its structural and electronic properties are influenced by the interplay of these two functional groups. The presence of the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.[1]

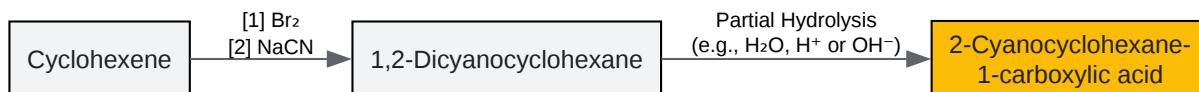
General and Physical Properties

While specific experimental data for **2-cyanocyclohexane-1-carboxylic acid** is limited in publicly available literature, predicted values and data from isomeric analogs provide valuable insights. The following table summarizes the available quantitative data.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂	[1] [2]
Molecular Weight	153.18 g/mol	[1] [2]
Predicted Boiling Point	348.1 ± 35.0 °C	[3]
Predicted Density	1.2 ± 0.1 g/cm ³	[3]
Predicted pKa	Not Found	
Predicted LogP	0.34	[3]
Solubility	Expected to be soluble in polar organic solvents. [4]	

Note: The boiling point, density, and LogP values are predicted and have not been experimentally verified for the 2-cyano isomer. These values are for the related 4-cyanocyclohexane-1-carboxylic acid and should be considered as estimates.

Spectral Data


Spectroscopic data is crucial for the identification and characterization of **2-cyanocyclohexane-1-carboxylic acid**. While a dedicated spectrum for this specific compound is not readily available, the expected characteristic signals based on its functional groups are well-established.[\[5\]](#)

Spectroscopy	Characteristic Peaks/Signals
¹ H NMR	- -COOH Proton: A broad singlet typically observed in the downfield region of δ 10-12 ppm. - Protons on the Cyclohexane Ring: A complex multiplet pattern in the region of δ 1.2-2.5 ppm.
¹³ C NMR	- Carboxylic Carbon (-COOH): A signal in the range of δ 170-185 ppm.[6] - Nitrile Carbon (-CN): A signal in the range of δ 115-125 ppm.[6] - Cyclohexane Carbons: Signals in the range of δ 20-45 ppm.
IR Spectroscopy	- -OH Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm^{-1} .[5][7] - -C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2240-2260 cm^{-1} .[5] - -C=O Stretch (Carboxylic Acid): A strong, sharp peak in the region of 1700-1725 cm^{-1} .[5][7]
Mass Spectrometry	- Molecular Ion (M^+): Expected at $\text{m/z} = 153$.

Synthesis and Purification

The synthesis of **2-cyanocyclohexane-1-carboxylic acid** can be approached through several synthetic routes. A common strategy involves the hydrolysis of a dinitrile precursor.

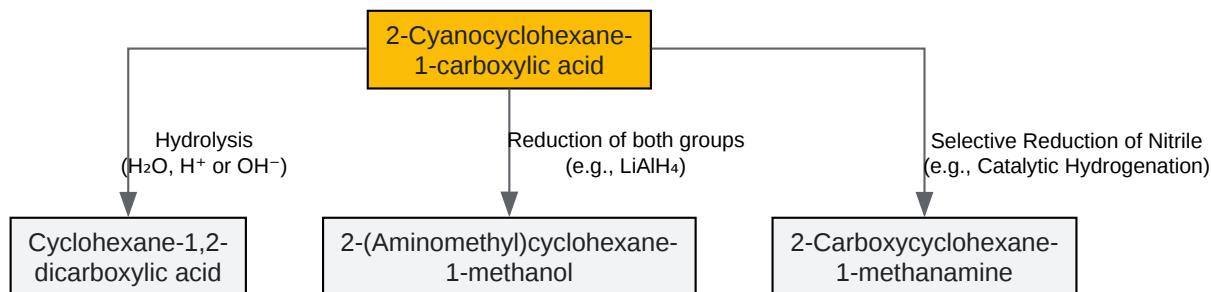
Synthetic Pathway Overview

[Click to download full resolution via product page](#)

A potential synthetic route to **2-cyanocyclohexane-1-carboxylic acid**.

Experimental Protocol: Synthesis via Dinitrile Hydrolysis (Representative)

This protocol is a generalized procedure based on the hydrolysis of nitriles to carboxylic acids.


[8]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2-dicyanocyclohexane.
- Hydrolysis: Add a solution of aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) to the flask.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid (e.g., concentrated HCl) until a pH of ~2 is reached. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.[8]
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Experimental Protocols

The chemical reactivity of **2-cyanocyclohexane-1-carboxylic acid** is dictated by its two functional groups. The carboxylic acid can undergo esterification, amide formation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

Key Chemical Reactions

[Click to download full resolution via product page](#)

Key chemical transformations of **2-cyanocyclohexane-1-carboxylic acid**.

Experimental Protocol: Hydrolysis of the Nitrile Group (Representative)

This protocol describes the conversion of the cyano group to a carboxylic acid, yielding cyclohexane-1,2-dicarboxylic acid.[9]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve **2-cyanocyclohexane-1-carboxylic acid** in an excess of a strong aqueous acid (e.g., 12M HCl) or base (e.g., 12M NaOH).
- Reflux: Heat the mixture to reflux for an extended period (typically 12-24 hours) to ensure complete hydrolysis of the nitrile.
- Work-up (Acidic Hydrolysis): Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
- Work-up (Basic Hydrolysis): Cool the reaction mixture and carefully acidify with a concentrated strong acid until the pH is acidic. The precipitated dicarboxylic acid can be collected by filtration and purified by recrystallization.

Experimental Protocol: Reduction of the Carboxylic Acid and Nitrile (Representative)

This protocol outlines the reduction of both the carboxylic acid and nitrile functional groups using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in a dry ethereal solvent (e.g., anhydrous diethyl ether or THF).
- Addition of Substrate: Dissolve **2-cyanocyclohexane-1-carboxylic acid** in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be gently heated to reflux to ensure completion.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water, while cooling the flask in an ice bath.
- Work-up: Filter the resulting aluminum salts and wash them thoroughly with the ethereal solvent. Dry the combined organic filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amino alcohol.
- Purification: The product can be purified by distillation under reduced pressure or by column chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyanocyclohexane-1-carboxylic acid | 115720-23-5 | Benchchem [benchchem.com]
- 2. 2-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 13277737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. ["2-Cyanocyclohexane-1-carboxylic acid" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b040786#2-cyanocyclohexane-1-carboxylic-acid-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

